molecular formula C15H25NO6 B1223185 Echinatine, N-oxide CAS No. 20267-93-0

Echinatine, N-oxide

Cat. No. B1223185
CAS RN: 20267-93-0
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Echinatin, a compound closely related to Echinatine, N-oxide, has been studied for its synthesis and properties. The synthesis of related pyrrolizidine alkaloids, including echinatine and rinderine, has been achieved through chemical methods, providing insights into the synthetic approaches for structurally similar N-oxides (Asibal et al., 1989).

Molecular Structure Analysis

A detailed study on the conformational and electronic properties of echinatin via density functional calculations has been performed, which would be relevant for the analysis of Echinatine, N-oxide. This study provides insights into the extended conjugation, aromaticity, and reactivity of the molecule, which can be extrapolated to understand the molecular structure of Echinatine, N-oxide (Mittal et al., 2020).

Chemical Reactions and Properties

Investigations into the antioxidant mechanisms of echinatin reveal the compound's reactivity towards various radical species. This study suggests potential chemical reactions and properties of echinatin and, by extension, Echinatine, N-oxide, highlighting electron and proton transfer mechanisms in antioxidant actions (Liang et al., 2018).

Physical Properties Analysis

The physical properties of echinatin and related compounds, such as echinacoside, have been explored through spectroscopic and mass spectrometry techniques, providing a basis for understanding the physical characteristics of Echinatine, N-oxide. These studies include NMR spectroscopic data comparison, elucidating the structural details and physical properties of these compounds (Colegate et al., 2014).

Scientific Research Applications

Antioxidant Mechanisms

  • Echinatin and its derivative licochalcone A, found in the Chinese herbal medicine Gancao, have demonstrated antioxidant mechanisms. These mechanisms involve electron transfer and proton transfer in aqueous solutions and hydrogen atom transfer in alcoholic solutions. Mass spectrometry and ionization constant calculations support these findings (Liang et al., 2018).

Role in Plant Defense

  • Pyrrolizidine alkaloids (PAs) like echinatine in Cynoglossum officinale act as antifeedants against generalist herbivores. Studies demonstrate a deterrent effect on feeding by generalist herbivores due to these PAs, indicating their crucial role in plant defense mechanisms (Dam et al., 1995).

Cardioprotective Effects

  • Echinatin has shown protective effects against myocardial ischemia/reperfusion (I/R) injury in rats. This protection may be due to its antioxidant and anti-inflammatory activities, as indicated by various markers like malondialdehyde, interleukin-6, and superoxide dismutase (Tian et al., 2016).

Effects on Lens Epithelial Cells

  • Echinatin can mitigate oxidative damage and apoptosis in lens epithelial cells, suggesting its potential as a drug for treating cataracts. The mechanism involves the Nrf2/HO-1 pathway, highlighting its role in managing oxidative stress (Ran et al., 2021).

Antimicrobial Activity

  • Retrochalcones like echinatin from Glycyrrhiza inflata show antimicrobial activity, especially against some Gram-positive bacteria. Their mode of action involves inhibiting oxygen consumption in bacterial cells and impacting the bacterial respiratory electron transport chain (Haraguchi et al., 1998).

Anticancer Properties

  • Echinatin can trigger apoptosis in esophageal squamous cell carcinoma by inducing reactive oxygen species and ER stress, which highlights its potential as an anti-tumor agent (Kwak et al., 2019).

Neuroprotective Effects

  • Echinatin offers neuroprotective effects against sevoflurane-induced hippocampal neurotoxicity and cognitive deficits. This is achieved through the mitigation of iron overload and oxidative stress, indicating its potential therapeutic application in cerebral nerve injury caused by surgical anesthesia (Xu et al., 2022).

Safety And Hazards

Echinatine N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used, and it should be handled only in a well-ventilated area .

Future Directions

There is an increased interest in finding natural compounds against oxidative stress, a factor that contributes to various diseases . Echinatine N-oxide, being a pyrrolizidine alkaloid, could potentially be a subject of future research in this context .

properties

IUPAC Name

(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942386
Record name (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinatine, N-oxide

CAS RN

20267-93-0
Record name Echinatine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinatine, N-oxide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136053
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
UA Abdullaev - Chemistry of Natural Compounds, 1995 - Springer
… The results obtained proved to be comparable, and amounted to 0.44 eV for the t'trst two compounds and 0.48 eV for echinatine N-oxide (9). These values show that, in the formation of …
Number of citations: 2 link.springer.com
H Damianakos, M Jeziorek, K Sykłowska-Baranek… - Phytochemistry …, 2016 - Elsevier
… Thus, 2 was established as echinatine N-oxide (found Rt 2175, lit. Rt for echinatine 2175), 3 … Echinatine N-oxide has been prepared hemisynthetically, and its 1 H- and 13 C NMR data (…
Number of citations: 18 www.sciencedirect.com
K Betteridge, Y Cao, SM Colegate - Journal of agricultural and …, 2005 - ACS Publications
… that is, heliotrine, heliotrine-N-oxide, lasiocarpine, lasiocarpine-N-oxide, monocrotaline, and echinatine-N-oxide (Figure 1), or a crude methanolic extract of E. plantagineum flowers was …
Number of citations: 129 pubs.acs.org
J Petreska Stanoeva, E Stefova… - … of Chemistry & …, 2022 - search.ebscohost.com
… Echinatine N-oxide (6) was found in the extract of E. italicum. Heliotrine N-oxide (8) was … plantagenium L.,19,25,26 and echinatine Noxide (6) was found in S. officinale L.,25 whereas …
Number of citations: 0 search.ebscohost.com
MFC Girard, P Knight, G Hopfgartner - Journal of Chromatography A, 2023 - Elsevier
… (B) m/z 316 intermedine-N-oxide, echinatine-N-oxide, lycopsamine-N-oxide, indicine-N-oxide. (C) m/z 352 jacobine, retrorsine, senecivernine-N-oxide, senecionine-N-oxide. (D) m/z …
Number of citations: 3 www.sciencedirect.com
CF Asibal, JA Glinski, LT Gelbaum… - Journal of natural …, 1989 - ACS Publications
… echinatine N-oxide, heliosupine N-oxide, echinatine [1}, rinderine 13], the new … Echinatine N-oxide.—Eims m/z (%) 80 (19), 93 (60), 95 (22), 118 (34), 136 (32), 138 (100), [M- 16]+ 299(…
Number of citations: 41 pubs.acs.org
E N-OXIDE - 1977 - Springer
The fruit of Alstonia venenata yield two closely related alkaloids which are separated chromatographically. This base crystallizes as colourless rods from MeOH and is strongly …
Number of citations: 0 link.springer.com
JCA Wuilloud, SR Gratz, BM Gamble, KA Wolnik - Analyst, 2004 - pubs.rsc.org
The purpose of the current study was to develop a LC-MSn method for the analysis of pyrrolizidine alkaloids (PAs) in comfrey. Published data presents an extensive list of PAs and their …
Number of citations: 55 pubs.rsc.org
C Ganos, N Aligiannis, I Chinou, N Naziris… - Molecules, 2020 - mdpi.com
… graeca was also analyzed for its pyrrolizidine alkaloids content, and it was found to contain echinatine together with echinatine N-oxide and rinderine N-oxide. Additionally, the total …
Number of citations: 12 www.mdpi.com
BA Gorman, NW Barnett, R Bos - Analytica Chimica Acta, 2005 - Elsevier
… Heliotrine, retronecine, supinine, monocrotaline and echinatine N-oxide yielded chemiluminescence upon reaction with tris(2,2′-bipyridyl)ruthenium(II) whilst lasiocarpine, its …
Number of citations: 11 www.sciencedirect.com

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